镧-138

描述

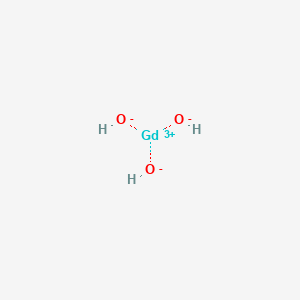

Lanthanum-138 is an isotope of Lanthanum . Lanthanum is a chemical element with the symbol “La” and atomic number 57 . It belongs to the lanthanide series and is classified as a rare-earth element . Lanthanum-138 has an atomic number of 57, which means it has 57 protons, and a mass number of 138, indicating the number of protons and neutrons combined . Therefore, Lanthanum-138 has 81 neutrons .

Molecular Structure Analysis

The molecular structure of Lanthanum-138 can be represented by the symbol 138 La or 13857 La . The isotopic mass of Lanthanum-138 is 137.907118 (3) u . The nuclide mass, which is the calculated nuclear mass without electrons, is 137.8758511 u .

Chemical Reactions Analysis

Lanthanum reacts with atmospheric oxygen to form lanthanum oxide (La₂O₃). This is generally a slow oxidation process that occurs at room temperature . Lanthanum also reacts slowly with cold water, and quickly with hot water, forming lanthanum(III) hydroxide, La(OH) 3, and hydrogen gas (H 2) .

Physical And Chemical Properties Analysis

Lanthanum is a soft, ductile, silvery-white metal . It has a melting point of 920°C, a boiling point of 3464°C, and a density of 6.15 g/cm³ at 20°C . Lanthanum-138 has a mass excess of -86.51903 MeV and a nuclear binding energy of 1155.76703453 MeV per nucleus .

科学研究应用

同位素组成和原子量

镧的同位素组成,特别是镧-138,一直是详细研究的对象。Laeter和Bukilic(2005年)使用热电离质谱仪进行了高精度测量,以确定镧的同位素组成,这对计算其原子量至关重要。这项研究非常重要,因为镧-138是地球年代测定器138La-138Ba和138La-138Ce的母核,对p-过程核合成计算至关重要 (Laeter & Bukilic, 2005)。

四极矩测定

Fischer等人(1972年)富集了镧-138,并使用光学干涉光谱学确定其核电四极矩。这种研究为了解镧-138等稀有同位素的核性质提供了基本见解 (Fischer, Hühnermann, Mandrek, & Ihle, 1972)。

地质年代学应用

Tanaka和Masuda(1982年)利用镧-138开发了一种新的定年方法,La-Ce地质年代测定器。他们展示了首次使用La-Ce定年法进行年龄测定,展示了镧-138在地质年代学和岩石成因学中的应用 (Tanaka & Masuda, 1982)。

超精细结构分析

Benton,Cooke和Griffith(1994年)对天然镧的热原子束进行激光光谱学研究,揭示了与镧-138相关的超精细结构。他们的发现有助于理解原子和核物理 (Benton, Cooke, & Griffith, 1994)。

裂变产物监测

Knight等人(1984年)探讨了将镧-138用作裂变监测器,用于确定钍-铀二氧化物燃料中的裂变和燃耗。这种应用对核燃料循环管理和反应堆运行至关重要 (Knight, Cassidy, Recoskie, & Green, 1984)。

地质研究中的La-Ce定年

Dickin(1987年)进行了La-Ce同位素方案研究,使用镧-138进行岩石成因分析。这项研究有助于理解地质过程和岩石形成的年龄 (Dickin, 1987)。

核磁共振光谱学

Krüger,Lutz和Oehler(1977年)利用核磁共振光谱学提供了关于镧-138的核磁矩和四极矩比的数据。这项研究有助于更好地理解核性质 (Krüger, Lutz, & Oehler, 1977)。

固体核磁共振光谱学研究镧化合物

Willans等人(2005年)利用固体核磁共振光谱学研究了镧配合物,为这些化合物的分子结构提供了见解 (Willans, Feindel, Ooms, & Wasylishen, 2005)。

作用机制

Lanthanum-138, like other isotopes of Lanthanum, can form insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This property is used in medical applications where Lanthanum is used as a phosphate binder to reduce serum phosphate in patients with end-stage renal disease .

安全和危害

Lanthanum will burn under fire conditions and may react with water under fire conditions liberating flammable hydrogen gas . It may emit fumes of lanthanum oxide under fire conditions . Special protective equipment and precautions for firefighters include full face, self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes .

属性

IUPAC Name |

lanthanum-138 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLIPJUXYLNCLC-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[138La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935867 | |

| Record name | (~138~La)Lanthanum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.907124 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum-138 | |

CAS RN |

15816-87-2 | |

| Record name | Lanthanum, isotope of mass 138 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~138~La)Lanthanum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)

![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)